3-(2,3-Dichlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,3-Dichlorophenylboronic acid: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
3-(2,3-Dichlorophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
AYMYBOWSNYTKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
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